molecular formula C11H15ClO3 B8358611 1-(3-Chloropropoxy)-3,5-dimethoxybenzene

1-(3-Chloropropoxy)-3,5-dimethoxybenzene

Cat. No. B8358611
M. Wt: 230.69 g/mol
InChI Key: OSPSTFKEHOVIGO-UHFFFAOYSA-N
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Description

1-(3-Chloropropoxy)-3,5-dimethoxybenzene is a useful research compound. Its molecular formula is C11H15ClO3 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

1-(3-chloropropoxy)-3,5-dimethoxybenzene

InChI

InChI=1S/C11H15ClO3/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12/h6-8H,3-5H2,1-2H3

InChI Key

OSPSTFKEHOVIGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCCCCl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,5-dimethoxyphenol, 100.0 g (0.6486 mole), chlorobromopropane, 148.0 g (0.96 mole) and potassium carbonate, 89.6 g (0.96 mole) was heated overnight at gentle reflux in 600 ml of acetone. The reaction mixture was cooled at room temperature, filtered, and stripped to dryness via a rotary evaporator. The resulting oil was dissolved in chloroform and the solution extracted with 5% aqueous sodium hydroxide; removal of chloroform gave a dark brown oil. A 5 g sample of the oil was pumped in vacuo overnight at 80° C. This produced 3.23 g (53.2% yield based on the aliquot taken) of dark brown oil.
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Synthesis routes and methods II

Procedure details

A mixture of 3,5-dimethoxyphenol 100.0 g (0.6486 mole), chlorobromopropane 148.0 g (0.96 mole) and potassium carbonate 89.6 g (0.96 mole) was heated overnight at gentle reflux in 600 ml of acetone. The reaction mixture was cooled at room temperature, filtered, and stripped to dryness via a rotary evaporator. The resulting oil was dissolved in chloroform and the solution extracted with 5% aqueous sodium hydroxide; removal of chloroform gave a dark brown oil. A 5-g sample of the oil was pumped in vacuo overnight at 80° C. This produced 3.23 g (53.2% yield based on the aliquot taken) of dark brown oil. H1 (CDCl3): δ 2-2.14 (quintuplet, center methylene protons, 2H), 3.6-4.2 (m, aliphatic protons, 4H), 3.8 (s, OCH3, 6H), 6.1 (s,aromatic protons, 3H).
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148 g
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